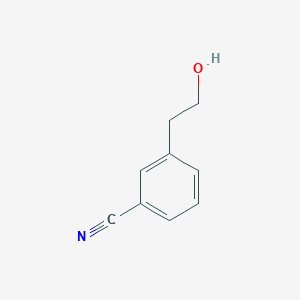

3-(2-Hydroxyethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFBOAJVHGKEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565555 | |

| Record name | 3-(2-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193290-27-6 | |

| Record name | 3-(2-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 2 Hydroxyethyl Benzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group in 3-(2-Hydroxyethyl)benzonitrile is a key site for chemical transformations, allowing for its conversion into amines, carboxylic acids, and other functionalities through various reactions.

Reduction Reactions to Amines

The conversion of the nitrile group to a primary amine is a fundamental transformation. This can be achieved through both chemical and enzymatic methods.

Chemical Reduction: A variety of reducing agents can be employed for the reduction of aromatic nitriles. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to effectively reduce a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. masterorganicchemistry.com The reaction conditions can be influenced by the nature of the substituents on the aromatic ring. Benzonitriles with electron-donating groups, such as the hydroxyethyl (B10761427) group, may require more forcing conditions like refluxing in tetrahydrofuran (B95107) (THF) to achieve complete reduction. masterorganicchemistry.com

Enzymatic Reduction: A greener alternative to chemical reduction is the use of enzymes. Nitrile oxido-reductases, such as certain QueF enzymes, have been identified to catalyze the reduction of nitrile-containing compounds to their corresponding primary amines. jocpr.com These enzymes, which are NADPH-dependent, have been shown to reduce aromatic nitriles like benzonitrile (B105546), suggesting their potential applicability for the reduction of this compound. jocpr.com

Table 1: Selected Methods for Nitrile Reduction

| Method | Reagent/Catalyst | Substrate Example | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Chemical | Diisopropylaminoborane/cat. LiBH₄ | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 80% | masterorganicchemistry.com |

| Chemical | Diisopropylaminoborane/cat. LiBH₄ | 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzylamine | 99% | masterorganicchemistry.com |

| Enzymatic | Nitrile oxido-reductase (QueF) | Benzonitrile | Benzyl (B1604629) amine | N/A | jocpr.com |

Nucleophilic Additions and Condensations

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of a variety of products, including heterocyclic compounds.

One notable example is the trimethylaluminum (B3029685) (Me₃Al)-mediated domino nucleophilic addition of amines to substituted benzonitriles, followed by an intramolecular cyclization. sigmaaldrich.com This approach has been successfully used to synthesize 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles. sigmaaldrich.com While the substrate is different, the principle of nucleophilic addition to the nitrile group is directly relevant.

Furthermore, direct nucleophilic attack and addition cyclization reactions are efficient methods for constructing complex heterocyclic systems. orgsyn.org The nitrile group can also participate in cycloaddition reactions. For instance, benzonitrile N-oxide, a derivative, readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. chemscene.comyoutube.com

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. wikipedia.org This two-stage process first involves the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis: This method typically involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid. wikipedia.org The final product is the carboxylic acid and an ammonium (B1175870) salt. wikipedia.org

Alkaline-Catalyzed Hydrolysis: Heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also leads to hydrolysis. wikipedia.org In this case, a salt of the carboxylic acid is formed, along with ammonia (B1221849). wikipedia.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. wikipedia.orgmedcraveonline.com For nitriles with larger organic portions and thus lower solubility, the use of an organic nitrile-soluble acid catalyst, such as dodecylbenzene (B1670861) sulfonic acid, can improve the reaction rate and yield. tcichemicals.com

Enzymatic Hydrolysis: Biotransformation using whole cells or isolated enzymes like nitrilase or a combination of nitrile hydratase and amidase presents a mild and often stereoselective alternative to chemical hydrolysis. google.com These enzymatic methods can produce carboxylic acids from nitriles and are particularly useful for preparing products that are difficult to synthesize chemically. google.com

Table 2: Conditions for Nitrile Hydrolysis

| Method | Reagents | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute HCl, Heat | Amide | Carboxylic Acid | wikipedia.org |

| Alkaline-Catalyzed | NaOH solution, Heat; then H₃O⁺ | Amide | Carboxylic Acid | wikipedia.orgmedcraveonline.com |

| Enzymatic | Nitrilase or Nitrile hydratase/amidase | Amide | Carboxylic Acid | google.com |

Reactivity of the Hydroxyethyl Functional Group

The primary alcohol of the hydroxyethyl group offers another site for chemical modification, including oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol of the this compound can be oxidized to either an aldehyde, 3-(2-oxoethyl)benzonitrile, or a carboxylic acid, 3-(carboxymethyl)benzonitrile, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, will oxidize a primary alcohol directly to a carboxylic acid. Alternatively, a two-step process can be employed where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid using reagents like Oxone.

Table 3: Oxidation of Primary Alcohols

| Product | Reagent | General Applicability | Reference |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Mild oxidation of 1° alcohols to aldehydes | |

| Carboxylic Acid | Chromic Acid (H₂CrO₄) | Strong oxidation of 1° alcohols to carboxylic acids | |

| Carboxylic Acid | Oxone (from aldehyde intermediate) | Oxidation of aldehydes to carboxylic acids |

Esterification and Etherification Reactions

Esterification: The hydroxyethyl group can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This reaction is analogous to the esterification of 2-hydroxyethyl methacrylate, where the hydroxyl group is acylated. jocpr.com

Etherification: The formation of an ether from the hydroxyethyl group can be accomplished via the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves two main steps. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. wikipedia.org This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the ether linkage. wikipedia.org This method is highly versatile for preparing both symmetrical and asymmetrical ethers.

Dehydration Reactions

The primary alcohol functionality of the 2-hydroxyethyl group in this compound can undergo dehydration to form an alkene. This elimination reaction typically requires acid catalysis and heat to protonate the hydroxyl group, converting it into a better leaving group (water), followed by the removal of a proton from the adjacent carbon atom to form a double bond.

The dehydration of this compound yields 3-vinylbenzonitrile, a valuable monomer for polymerization and a precursor for various organic syntheses. The general reaction is as follows:

Reaction Scheme: Dehydration of this compound

NC-C₆H₄-CH₂CH₂OH → NC-C₆H₄-CH=CH₂ + H₂O

While specific kinetic and mechanistic studies on the dehydration of this compound are not extensively documented in publicly available literature, the reaction can be inferred from studies on analogous compounds such as 1-phenylethanol. The dehydration of secondary and tertiary alcohols to form alkenes is a well-established transformation in organic chemistry.

Table 1: Catalyst Systems for Dehydration of Phenyl Alcohols

| Catalyst System | Temperature (°C) | Solvent | Observations |

|---|---|---|---|

| Acid Catalysts (e.g., H₂SO₄, H₃PO₄) | High | None or high-boiling solvent | Standard laboratory method, can lead to side reactions. |

| Alumina (Al₂O₃) | 300-400 | Gas Phase | Common industrial method for simple alcohols. |

| Copper(II) Complexes | 120-160 | Toluene (B28343) | Efficient for benzylic alcohols, proceeds at lower temperatures. organicchemistrytutor.com |

The conditions for the dehydration of this compound would likely be similar to those used for other primary benzylic-type alcohols, albeit requiring slightly more forcing conditions than for secondary or tertiary alcohols due to the relative stability of the primary carbocation intermediate that may be involved in E1 pathways. An E2 mechanism, favored by a strong, non-nucleophilic base, could also be a viable pathway.

Aromatic Ring Reactivity in this compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Patterns

In this compound, the aromatic ring is disubstituted with a cyano group and a 2-hydroxyethyl group. The interplay of these two groups determines the position of attack by an incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. imamu.edu.saacs.orgvanderbilt.edu

The cyano group (-CN) is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. epa.gov This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene itself. lumenlearning.com

Influence of Substituents on Regioselectivity

The directing effect of a substituent determines the position at which a new substituent is introduced. youtube.com

Cyano Group (-CN): As a strong deactivating group, the cyano group is a meta-director. It deactivates the ortho and para positions more than the meta position, thereby directing incoming electrophiles to the positions meta to it. epa.gov

2-Hydroxyethyl Group (-CH₂CH₂OH): As a weak activating group, the alkyl chain directs incoming electrophiles to the ortho and para positions.

In this compound, the cyano group is at position 1 and the hydroxyethyl group is at position 3. The directing effects of these two groups are summarized below:

Table 2: Directing Effects in this compound

| Position | Relationship to -CN (at C1) | Relationship to -CH₂CH₂OH (at C3) | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho | Deactivated by -CN, activated by -CH₂CH₂OH, sterically hindered. |

| C4 | meta | ortho | Activated by -CH₂CH₂OH, less deactivated by -CN. |

| C5 | para | meta | Deactivated by -CN, neutral to -CH₂CH₂OH. |

The positions ortho and para to the activating 2-hydroxyethyl group (positions 2, 4, and 6) are activated, while the positions ortho and para to the deactivating cyano group (positions 2, 5, and 6 relative to C3 if -CN is at C3) are deactivated. The strongest activation will be at the positions that are ortho and para to the activating group and not strongly deactivated by the deactivating group. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6. Position 2 is sterically hindered by the two adjacent substituents. Position 5 is meta to the activating group and para to the deactivating group, making it highly deactivated.

Cycloaddition Reactions Involving Benzonitrile Derivatives

The nitrile functionality of benzonitrile and its derivatives can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring.

Benzonitrile can be oxidized to benzonitrile oxide (C₆H₅-C≡N⁺-O⁻), which is a 1,3-dipole. Benzonitrile oxides can then react with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively. imamu.edu.samdpi.com The presence of substituents on the benzonitrile ring can influence the rate and regioselectivity of these cycloaddition reactions. rsc.orgrsc.org

Table 3: [3+2] Cycloaddition of Substituted Benzonitrile Oxides

| Benzonitrile Oxide Substituent | Dipolarophile | Product | Effect of Substituent |

|---|---|---|---|

| Electron-donating | Electron-poor alkene | Isoxazoline | Accelerates the reaction. imamu.edu.sa |

| Electron-withdrawing | Electron-rich alkene | Isoxazoline | Accelerates the reaction. imamu.edu.sa |

While specific studies on the cycloaddition reactions of this compound are limited, it is plausible that it could be converted to the corresponding nitrile oxide and undergo similar [3+2] cycloaddition reactions. The hydroxyethyl group might require protection during the oxidation step to prevent unwanted side reactions.

Comparative Reactivity Studies with Isomers and Analogs

To better understand the chemical properties of this compound, it is useful to compare its reactivity with that of its isomers and structurally related analogs.

Comparison with 3-(2-Oxopropyl)benzonitrile (B1611177) Reactivity

An insightful comparison can be made with 3-(2-Oxopropyl)benzonitrile, an analog where the hydroxyl group is replaced by a ketone.

Table 4: Comparison of this compound and 3-(2-Oxopropyl)benzonitrile

| Property | This compound | 3-(2-Oxopropyl)benzonitrile | Key Differences and Reactivity Implications |

|---|---|---|---|

| Functional Group | Primary Alcohol (-OH) | Ketone (C=O) | The alcohol can be oxidized, dehydrated, or act as a nucleophile. The ketone is electrophilic at the carbonyl carbon and has acidic α-protons. |

| Polarity | Higher | Lower | The hydroxyl group increases polarity and hydrogen-bonding capacity. |

| Solubility | More soluble in aqueous media | Less soluble in aqueous media | The enhanced solubility of the hydroxy-substituted analog makes it more suitable for reactions in water. |

| Reactivity of Side Chain | Dehydration to an alkene, oxidation to an aldehyde or carboxylic acid. | The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, and reactions at the α-carbon (e.g., enolate formation, aldol (B89426) condensation). | The two compounds exhibit fundamentally different side-chain reactivity. |

| Acidity of Methylene (B1212753) Protons | Not significantly acidic. | The protons α to the carbonyl group (at the C1 position of the propyl chain) are acidic and can be removed by a base to form an enolate. | The acidity of the γ-ketone in 3-(2-oxopropyl)benzonitrile may be lower than that of a corresponding β-ketone, which would affect enolate formation. |

Reactivity of 3-(2-Oxoethyl)benzonitrile

The reactivity of 3-(2-Oxoethyl)benzonitrile is dominated by the chemistry of its two primary functional groups: the aldehyde and the nitrile. These groups can react independently or in concert to form a variety of complex molecules.

The nitrile group can also participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. Furthermore, the nitrile group can act as a precursor for the synthesis of various heterocyclic compounds. In some cases, the aldehyde and nitrile groups can react in a concerted manner, leading to the formation of fused ring systems. For example, derivatives of 2-cyanobenzaldehyde (B126161) are known to undergo cyclization reactions to form isoquinolines and other heterocyclic structures. oup.com

The following table summarizes representative Knoevenagel condensation reactions of analogous aromatic aldehydes, providing an insight into the potential reactivity of 3-(2-Oxoethyl)benzonitrile.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine, AcOH, Benzene, 80°C, 1.5h | Benzylidene malonate derivative | 75 | nih.gov |

| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile | Piperidine, Benzene, rt | Knoevenagel adduct | 82 | nih.gov |

| o-Azidobenzaldehyde | Ketosulfonamide | PPh₃, Piperidine, Dioxane, 100°C, 2h | 3-Sulfonyl-substituted quinoline | 99 (NMR) | nih.gov |

| Benzaldehyde (B42025) | Malononitrile | Pyridine (B92270), Toluene, 65°C | 2-(Phenylmethylene)malononitrile | 89 | mdpi.com |

This table presents data from analogous reactions to illustrate the potential reactivity of 3-(2-Oxoethyl)benzonitrile, as direct experimental data for this specific compound is not available in the cited literature.

Structural Analogs and Their Chemical Transformations

The chemical transformations of structural analogs of this compound provide valuable insights into its potential reactivity. These analogs, which may have the nitrile group in a different position or additional substituents on the aromatic ring, undergo a variety of reactions at the hydroxyl and nitrile functionalities.

One common transformation of hydroxyethyl-substituted benzonitriles is the conversion of the hydroxyl group into a better leaving group, such as a halide, followed by nucleophilic substitution. This allows for the introduction of various functional groups at the ethyl side chain.

Furthermore, the interplay between the nitrile group and other substituents on the aromatic ring can lead to interesting cyclization reactions. For example, the synthesis of substituted isoquinolines can be achieved from precursors containing both a nitrile and a suitably positioned reactive group. While direct examples involving this compound are scarce, the general strategies for isoquinoline (B145761) synthesis often involve the cyclization of benzonitrile derivatives. oup.com

The table below outlines some chemical transformations reported for structural analogs of this compound.

| Analog Compound | Reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,2-Bis(2-cyano-3-methoxyphenyl)propionitrile | Diethyl carbonate, Sodium ethoxide, Ethanol, reflux | Base-catalyzed cyclization | 5H-Indeno[1,2-c]isoquinoline derivative | 79 | oup.com |

| 1,1,1-Trichloro-2,2-bis-(p-aldehydophenyl)-ethane | Hydroxylamine (B1172632) hydrochloride, Sodium acetate | Dehydration with acetic anhydride | 1,1,1-Trichloro-2,2-bis-(p-cyanophenyl)-ethane | 70 | cdnsciencepub.com |

| 2-Bromo-5-nitro-3-X-thiophenes | Primary and secondary amines | Benzene | SNAr substitution products | - | researchgate.net |

This table presents data from reactions of structural analogs to provide context for the potential transformations of this compound, as direct experimental data for the target compound is limited in the cited literature.

Spectroscopic Characterization and Structural Elucidation of 3 2 Hydroxyethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Although specific experimental spectra for 3-(2-Hydroxyethyl)benzonitrile are not published, a predicted spectrum can be described with high confidence.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.2-7.8 ppm). Due to the meta-substitution, they would present as a complex multiplet pattern. The two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain would appear as two triplets in the upfield region. The methylene group adjacent to the aromatic ring (-CH₂-Ar) would be expected around δ 2.9 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.8 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with nine distinct carbon signals. The nitrile carbon is characteristically found around δ 118-120 ppm. The six aromatic carbons would produce signals between δ 125 and 140 ppm, with the carbon atom bonded to the nitrile group and the carbon atom bonded to the ethyl group being distinct. The two aliphatic carbons would be observed at approximately δ 39 ppm (for the C-Ar) and δ 62 ppm (for the C-OH).

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.2-7.8 | m | 4H, Aromatic protons |

| ¹H | ~3.8 | t | 2H, -CH₂-OH |

| ¹H | ~2.9 | t | 2H, -CH₂-Ar |

| ¹H | variable | br s | 1H, -OH |

| ¹³C | ~140 | s | Quaternary aromatic C (C-CH₂CH₂OH) |

| ¹³C | ~125-135 | d | Aromatic CH carbons |

| ¹³C | ~118 | s | Quaternary aromatic C (C-CN) |

| ¹³C | ~119 | s | Nitrile carbon (-C≡N) |

| ¹³C | ~62 | t | -CH₂-OH |

| ¹³C | ~39 | t | -CH₂-Ar |

Note: This table represents predicted values based on analogous structures and may differ from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is ideal for identifying the key functional groups within this compound. The spectrum would be dominated by characteristic absorption bands. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The nitrile group (C≡N) would exhibit a sharp, medium-intensity absorption at approximately 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹. Finally, C=C stretching vibrations within the aromatic ring would cause several peaks in the 1450-1600 cm⁻¹ region.

Key Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C≡N (Nitrile) | 2220-2230 | Medium, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₉NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 147.

The fragmentation pattern would likely be dominated by the loss of fragments from the ethyl alcohol side chain. A primary fragmentation pathway would involve the cleavage of the C-C bond between the two methylene groups, leading to the loss of a ·CH₂OH radical (mass 31), resulting in a prominent peak at m/z 116. This fragment corresponds to a stable benzylic cation. Another possible fragmentation is the loss of water (H₂O, mass 18) from the molecular ion, especially under chemical ionization conditions, yielding a peak at m/z 129.

X-ray Diffraction Studies for Solid-State Structure

As of now, no published crystal structure for this compound is available in crystallographic databases. However, based on the structures of related benzonitrile (B105546) and phenol (B47542) derivatives, a hypothetical solid-state structure can be proposed. The molecule's shape and functional groups would heavily influence its packing in a crystal lattice.

The crystal packing would be a balance between maximizing van der Waals forces and forming specific, stronger interactions like hydrogen bonds. The planar phenyl rings would likely facilitate π-π stacking interactions, where aromatic rings from adjacent molecules align. The arrangement would also be influenced by C-H···π interactions and dipole-dipole interactions arising from the polar nitrile group.

The presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom of the nitrile group) makes hydrogen bonding a dominant feature of the crystal structure. It is highly probable that strong intermolecular O-H···N hydrogen bonds would form, linking molecules into chains or more complex networks. This type of interaction is a well-established and robust synthon in crystal engineering. These primary hydrogen bonds would likely define the main structural motifs, which are then packed together via weaker interactions to build the full three-dimensional crystal lattice.

Computational Chemistry and Molecular Modeling of 3 2 Hydroxyethyl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate a molecule's geometry, electronic properties, and reactivity. For 3-(2-Hydroxyethyl)benzonitrile, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional conformation, known as the optimized molecular structure. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be fully optimized to an energy minimum. This process calculates key structural parameters. Structural parameters like bond distance are crucial as they influence the force of attraction within a molecule; typically, a shorter bond length indicates a stronger attraction between the atoms. irjweb.com Although specific optimized geometry data for this compound is not detailed in the available literature, this analysis would yield precise bond lengths (e.g., C-C, C-N, C-O, O-H), bond angles, and dihedral angles that define its shape.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comphyschemres.org A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov

Calculations for related organic molecules using DFT methods provide a framework for what could be expected for this compound. nih.govscirp.org The electronic properties derived from HOMO and LUMO energies offer a quantitative measure of the molecule's electronic character and reactivity profile. physchemres.org

Table 1: Illustrative Electronic Properties Calculated via DFT Note: The following values are representative examples based on DFT studies of similar aromatic and heterocyclic molecules and are for illustrative purposes only, as specific calculations for this compound were not found.

| Property | Symbol | Formula | Illustrative Value | Unit | Significance |

| HOMO Energy | EHOMO | - | -6.65 | eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -1.82 | eV | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.83 | eV | Chemical reactivity and stability scirp.org |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These indices help predict how the molecule will behave in a chemical reaction. irjweb.com Key reactivity indices include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / 2η. nih.gov

Furthermore, DFT is instrumental in transition state analysis, which maps the energy landscape of a chemical reaction. By calculating the activation energies for different reaction pathways, researchers can predict reaction mechanisms and selectivity. For instance, studies on the cycloaddition reactions of benzonitrile (B105546) oxide demonstrate how DFT can be used to understand whether a reaction proceeds through a concerted or stepwise mechanism by analyzing the transition state structures. researchgate.netresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors Note: These values are derived from the illustrative electronic properties in Table 1 and serve as examples.

| Descriptor | Symbol | Formula | Illustrative Value | Unit | Predicted Characteristic |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -4.235 | eV | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.415 | eV | Resistance to charge transfer |

| Electrophilicity Index | ω | μ²/2η | 3.70 | eV | Electron-accepting capability |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of a molecule's minimum-energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of a system, revealing how a molecule flexes, rotates, and interacts with its environment. nih.gov

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the 2-hydroxyethyl side chain. This simulation could show how the side chain rotates and folds in different solvents or upon approaching a biological target. By tracking the molecule's trajectory, researchers can identify the most populated and energetically favorable conformations, which is crucial for understanding its interactions with other molecules, such as proteins. nih.gov Studies have utilized MD to reveal the formation pathways of benzonitrile under specific conditions and to understand the structural motions of large biological receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition) would be required. researchgate.net For each compound, a set of molecular descriptors would be calculated, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, van der Waals surface area. nih.gov

3D: Steric (shape) and electronic (e.g., partial charges) descriptors.

Using statistical methods like Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with activity. nih.gov The predictive power of the QSAR model is rigorously validated using internal (cross-validation) and external test sets to ensure its reliability. nih.govnih.gov Such a model could guide the design of new benzonitrile derivatives with potentially improved potency.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its biological target at the atomic level. nsbmb.org.ng

A study involving a structurally similar compound, 3-[1-Hydroxy-[methylethyl]benzonitrile, demonstrated the application of this technique. The compound was docked into the binding site of the Human Gastric Cancer Protein (HGCP) IBJ7. researchgate.net The results of such studies typically include:

Binding Energy: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. A more negative value generally indicates a stronger binding affinity. researchgate.net

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net

These docking studies can reveal which parts of the this compound molecule—the nitrile group, the phenyl ring, or the hydroxyethyl (B10761427) side chain—are critical for binding to a specific protein target. mdpi.com

Table 3: Example of Molecular Docking Results for a Related Compound Source: Based on the docking study of 3-[1-Hydroxy-[methylethyl]benzonitrile with Human Gastric Cancer Protein (HGCP) IBJ7. researchgate.net

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 3-[1-Hydroxy-[methylethyl]benzonitrile | HGCP (1BJ7) | -5.41 | HIS97, ARG341, LEU342, LEU1676, ASN86, ASP770, ASN51 |

Biological Activity and Pharmacological Potential of 3 2 Hydroxyethyl Benzonitrile

Antimicrobial Activity Investigations

There is no specific information available in the reviewed literature regarding the efficacy of 3-(2-Hydroxyethyl)benzonitrile against bacterial strains or its structure-activity relationships for antimicrobial potency.

Efficacy against Bacterial Strains

No studies were identified that have evaluated the antibacterial activity of this compound against any specific bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or other measures of efficacy can be provided.

Structure-Activity Relationships for Antimicrobial Potency

Without experimental data on the antimicrobial activity of this compound and its analogs, it is not possible to delineate any structure-activity relationships for antimicrobial potency.

Anticancer Potential Studies

Similarly, dedicated research into the anticancer potential of this compound is absent from the available scientific literature.

Inhibition of Cancer Cell Line Proliferation

No published studies were found that investigated the cytotoxic effects of this compound on any cancer cell lines. Consequently, there is no data, such as IC50 values, to report on its potential to inhibit cancer cell proliferation.

Mechanisms of Antitumor Activity

Given the lack of studies on its anticancer activity, the mechanisms of any potential antitumor effects of this compound have not been elucidated.

Enzyme Inhibition and Modulation

No information is available regarding the ability of this compound to inhibit or modulate the activity of any enzymes.

Neuropharmacological Investigations

Currently, there is a notable absence of publicly available scientific literature detailing specific neuropharmacological investigations into this compound. While related compounds containing the benzonitrile (B105546) moiety have been explored for their effects on the central nervous system, dedicated studies on the direct neuropharmacological activity of this compound are not presently found in peer-reviewed journals or patent literature. The synthesis of a photoactivable general anesthetic, 3-(2-hydroxyethyl)-3-n-pentyldiazirine, has been reported, which has shown effects on GABA(A) and nicotinic acetylcholine (B1216132) receptors. nih.gov However, this compound is structurally distinct from this compound.

Potential in Drug Discovery and Development

The utility of a chemical compound in the pharmaceutical industry is often multifaceted, ranging from its intrinsic biological activity to its role as a key building block in the synthesis of more complex molecules.

There is no specific information available in the current body of scientific literature to indicate that this compound is used as a chiral intermediate in drug design. The molecule itself is not chiral. While chiral alcohols are crucial in asymmetric synthesis, and the hydroxyethyl (B10761427) group could potentially be resolved into its enantiomers, there are no documented instances of this specific application for this compound in the context of drug development.

While direct evidence of this compound serving as a precursor in the synthesis of specific commercial drugs is limited, the benzonitrile scaffold is a well-established starting material and intermediate in the preparation of a variety of pharmaceutical compounds. google.comgoogle.com For instance, substituted benzonitriles are crucial for creating valuable heterocyclic compounds with medicinal importance. google.comgoogle.com A notable example is the use of 2,3-dihydroxy benzonitrile as a key starting material for Desferrithiocin and its analogues, which are orally effective iron chelators with potential antineoplastic activity. google.comgoogle.com The general reactivity of the nitrile and the potential for modification of the hydroxyethyl side chain make benzonitrile derivatives like this compound versatile intermediates in organic synthesis.

Biological Activity of Related Benzonitrile Derivatives

The broader family of benzonitrile derivatives has been the subject of extensive research, revealing significant potential in various therapeutic areas.

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that play a crucial role in down-regulating the immune system. ambeed.com Cancer cells can exploit this pathway to evade immune surveillance. ambeed.com Consequently, the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is a major focus in cancer immunotherapy.

A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. calpaclab.comsigmaaldrich.com Among these, certain compounds demonstrated potent inhibitory activity.

Table 1: PD-1/PD-L1 Inhibitory Activity of Benzonitrile Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Compound 7 | 8.52 |

| Compound 6 | 12.28 |

| Compound 8a | 14.08 |

Data sourced from homogeneous time-resolved fluorescence (HTRF) assay. calpaclab.comsigmaaldrich.com

Docking studies have suggested that these compounds can interact effectively with the PD-L1 dimer, similar to the positive control BMS-202. calpaclab.comsigmaaldrich.com This highlights the potential of the benzonitrile scaffold in the design of novel, orally bioavailable immune checkpoint inhibitors. calpaclab.com

The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities when incorporated into larger molecules. The combination of a benzonitrile group with a benzimidazole moiety can lead to compounds with significant therapeutic potential.

Research has shown that benzimidazole derivatives can exhibit a variety of biological actions, including antimicrobial, anticancer, and anti-inflammatory effects. While specific examples combining a this compound core with a benzimidazole are not prominent in the literature, the synthetic accessibility of such hybrids presents an interesting avenue for future drug discovery efforts. The general principle involves the reaction of o-phenylenediamines with benzonitrile-containing precursors to form the benzimidazole ring system. The resulting compounds can then be evaluated for their biological activities.

Advanced Research Applications and Future Outlook

Utilization as an Organic Building Block in Complex Synthesis

The dual functionality of 3-(2-Hydroxyethyl)benzonitrile makes it a versatile organic building block for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. Simultaneously, the hydroxyethyl (B10761427) group can be oxidized, esterified, or used as a nucleophile in substitution reactions.

One significant application of related benzonitrile (B105546) derivatives is in the synthesis of isoindolinones, a class of compounds with diverse pharmacological activities. For instance, substituted 2-formylbenzonitriles can undergo multicomponent cascade cyclization reactions with phenylacetylenes and diaryliodonium salts, catalyzed by copper, to produce a range of 3-(2-oxopropyl)-2-arylisoindolinones pcbiochemres.com. While this example does not directly use this compound, the chemistry of the benzonitrile moiety is illustrative of its potential in similar complex syntheses.

The Ritter reaction, a classic method for the synthesis of N-alkyl amides, provides another avenue for the utilization of the nitrile group. chalcogen.rogoogle.com This reaction involves the reaction of a nitrile with a carbocation, which can be generated from an alcohol or alkene under acidic conditions. chalcogen.ro The hydroxyethyl group in this compound could potentially be used to generate a carbocation intramolecularly, leading to the formation of cyclic structures, or it could remain as a functional handle for further modifications after the Ritter reaction has occurred at the nitrile position.

The strategic use of benzonitrile derivatives as intermediates is crucial in the synthesis of various pharmacologically active compounds. The presence of functional groups like a hydroxyl group allows for further chemical modifications to fine-tune the properties of the final drug candidate. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids |

| Reduction | Amines | |

| Ritter Reaction | N-alkyl amides | |

| Cycloaddition | Heterocycles | |

| Hydroxyethyl (-CH₂CH₂OH) | Oxidation | Aldehydes, Carboxylic Acids |

| Esterification | Esters | |

| Etherification | Ethers | |

| Nucleophilic Substitution | Halides, etc. |

Role in Materials Science and Polymer Chemistry

In the realm of materials science, benzonitrile derivatives have shown significant promise, particularly in the development of advanced materials for organic light-emitting diodes (OLEDs). Donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been investigated for their solid-state photophysical properties, exhibiting thermally activated delayed fluorescence (TADF), which is a key characteristic for high-efficiency OLEDs. nih.gov These materials can also display mechanochromic luminescence, where their light-emitting properties change in response to mechanical stress. nih.gov While research has not yet specifically reported the incorporation of this compound into such systems, its structure is well-suited for this application. The benzonitrile core could act as the acceptor unit, and the hydroxyethyl group provides a convenient point for attaching donor moieties or for incorporation into a polymer backbone.

The hydroxyethyl group also suggests a role for this compound in polymer chemistry. Poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA) are well-known biocompatible and hydrophilic polymers used in a variety of biomedical applications, including hydrogels for drug delivery and tissue engineering. nih.gov The synthesis of these polymers often involves the polymerization of the corresponding hydroxyethyl monomers. This compound could potentially be used as a comonomer in the synthesis of such polymers, where the benzonitrile unit would introduce a polar and aromatic functional group into the polymer side chain. This could modify the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a building block for TADF emitters | High quantum efficiency, Color tunability, Mechanochromism |

| Polymer Chemistry | As a functional comonomer | Modified polarity, Increased thermal stability, Altered mechanical properties |

| Hydrogels | To create functional hydrogels | Biocompatibility, Controlled swelling, Drug loading capacity |

Environmental and Sustainable Chemistry Applications

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. The synthesis of benzonitrile itself has been the subject of green chemistry research, with the development of novel synthetic routes that utilize ionic liquids as recyclable catalysts and solvents, thereby avoiding the use of metal salt catalysts and simplifying the separation process. pcbiochemres.com Such environmentally benign methods could be applied to the synthesis of this compound.

Furthermore, the compound itself has potential applications in sustainable chemistry. The development of biodegradable polymers is a key area of research aimed at reducing plastic pollution. As mentioned previously, polymers based on hydroxyethyl acrylates and methacrylates are known for their biocompatibility and, in some cases, biodegradability. google.comjyoungpharm.org By incorporating this compound into these polymer structures, it may be possible to create new biodegradable materials with tailored properties. The aromatic and nitrile functionalities could influence the degradation rate and the physical properties of the resulting polymer.

Another potential application lies in the area of environmental remediation. The nitrile group can be a precursor to amidoxime (B1450833) functionalities, which are known to be effective chelating agents for heavy metal ions. By functionalizing a polymer or a solid support with this compound and subsequently converting the nitrile groups to amidoximes, it may be possible to create novel sorbent materials for the removal of toxic heavy metals from contaminated water.

Development of Novel Analytical Methods for Detection and Quantification

The development of sensitive and selective analytical methods is crucial for monitoring the presence and concentration of chemical compounds in various matrices, including environmental samples, biological fluids, and industrial process streams. For this compound, a range of analytical techniques could be employed and further developed for its detection and quantification.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of organic compounds. An HPLC method for the analysis of the parent compound, benzonitrile, has been described, which utilizes a mixed-mode column and UV detection. pcbiochemres.com A similar approach could be readily adapted for this compound, with the method parameters optimized for its specific polarity and chromatographic behavior.

Spectroscopic methods are also invaluable for the identification and quantification of chemical compounds. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the nitrile and hydroxyl functional groups in this compound. chalcogen.ro For quantitative analysis, techniques such as UV-Visible spectroscopy could be employed, provided the compound has a suitable chromophore.

Electrochemical methods offer another promising avenue for the development of sensitive detection methods. Electrochemical sensors based on modified electrodes have been developed for the detection of a wide range of analytes. mdpi.com It is conceivable that an electrochemical sensor could be designed for the specific detection of this compound, either through direct oxidation or reduction of the molecule or through the use of a selective recognition element immobilized on the electrode surface.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Principle of Detection | Potential Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by UV detection | High resolution, Quantitative accuracy |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Structural confirmation, Functional group identification |

| UV-Visible Spectroscopy | Absorption of UV-Visible light by electronic transitions | Simple, Cost-effective for quantification |

| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte | High sensitivity, Portability, Real-time monitoring |

Therapeutic Applications beyond Current Research

The scaffold of this compound holds significant potential for the discovery of new therapeutic agents. The benzonitrile moiety is a common feature in many biologically active compounds, and the presence of the hydroxyethyl group provides a versatile handle for the synthesis of a diverse library of derivatives.

Benzothiazole (B30560) derivatives, which can be synthesized from precursors containing a benzonitrile group, are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties. pcbiochemres.commdpi.com By using this compound as a starting material, it would be possible to synthesize novel benzothiazole derivatives with the hydroxyethyl side chain, which could modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Furthermore, the core structure of this compound can be seen as a scaffold for the development of inhibitors for various enzymes or receptors. The ability to easily modify both the nitrile and the hydroxyl groups allows for the systematic exploration of the structure-activity relationships of new compound series. For example, the nitrile group could act as a hydrogen bond acceptor in a protein binding pocket, while the hydroxyethyl group could be modified to introduce different substituents that interact with other regions of the target protein.

The development of multi-target ligands is an emerging area in drug discovery, aimed at addressing complex diseases with a single molecule that can modulate multiple biological targets. The bifunctional nature of this compound makes it an attractive starting point for the design of such multi-target agents.

Q & A

Q. What are the common synthetic routes for 3-(2-Hydroxyethyl)benzonitrile, and how can researchers optimize reaction yields?

Synthesis of this compound typically involves multi-step protocols. For example, analogous benzonitrile derivatives are synthesized via functional group transformations, such as:

- Step 1 : Starting with a benzoic acid derivative (e.g., 3,5-dihydroxybenzoic acid) and converting it to an acyl chloride using thionyl chloride (SOCl₂) .

- Step 2 : Subsequent amidation or nitrile formation via nucleophilic substitution. Hydroxyethyl groups can be introduced through alkylation or coupling reactions, such as Mitsunobu reactions or palladium-catalyzed cross-coupling.

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) significantly impact yields. For instance, achieved a 66% overall yield in a four-step synthesis by optimizing ammonia concentration and reaction time .

Q. Which analytical techniques are critical for characterizing this compound, and how should researchers interpret spectral data?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent, 500 MHz for ¹H) to confirm nitrile (-CN) and hydroxyethyl (-CH₂CH₂OH) groups. provides a template for interpreting splitting patterns and coupling constants in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Q. How should researchers address stability and storage challenges for this compound?

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. highlights similar benzonitrile derivatives requiring desiccated conditions to avoid moisture-induced degradation .

- Stability Testing : Monitor via periodic HPLC to detect degradation products (e.g., carboxylic acids from nitrile hydrolysis).

Advanced Research Questions

Q. How can binding interactions between this compound and biological targets (e.g., radicals or enzymes) be quantified?

- Spectrophotometric Titration : Use UV-Vis spectroscopy to study interactions with radicals like DPPH. determined binding constants (K) and free energy (ΔG) for ferrocene-benzonitrile derivatives via absorbance changes at 517 nm .

- Isothermal Titration Calorimetry (ITC) : Direct measurement of enthalpy (ΔH) and stoichiometry (n) for protein-ligand interactions.

Q. What role does this compound play in organic electronics, such as OLEDs?

Benzonitrile derivatives are key in thermally activated delayed fluorescence (TADF) materials for OLEDs. demonstrates that nitrile-containing compounds enhance charge-transfer efficiency in emissive layers. Researchers can functionalize this compound with carbazole or phenoxazine moieties to tune triplet-singlet energy gaps for improved electroluminescence .

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and electronic transitions. used DFT to analyze the stability of benzonitrile conformers, guiding synthetic prioritization .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility or binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.